Cas no 478041-58-6 (1-(4-Chlorobenzenesulfonyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}piperidin-4-ol)
478041-58-6 structure
Product Name:1-(4-Chlorobenzenesulfonyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}piperidin-4-ol
CAS No:478041-58-6
MF:C18H19Cl2NO3S2
MW:432.384360551834
CID:5747646
PubChem ID:5133885
Update Time:2023-11-11
1-(4-Chlorobenzenesulfonyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-[(4-chlorophenyl)sulfanylmethyl]-1-(4-chlorophenyl)sulfonylpiperidin-4-ol
- AKOS005089407
- 478041-58-6
- Oprea1_289048
- 3R-1066
- 4-{[(4-chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol
- 1-(4-chlorobenzenesulfonyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}piperidin-4-ol
- 1-(4-Chlorobenzenesulfonyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}piperidin-4-ol
-
- Inchi: 1S/C18H19Cl2NO3S2/c19-14-1-5-16(6-2-14)25-13-18(22)9-11-21(12-10-18)26(23,24)17-7-3-15(20)4-8-17/h1-8,22H,9-13H2
- InChI Key: WVRHLJJSARPAIB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(N1CCC(CSC2C=CC(=CC=2)Cl)(CC1)O)(=O)=O
Computed Properties
- Exact Mass: 431.0183412g/mol
- Monoisotopic Mass: 431.0183412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 91.3Ų
1-(4-Chlorobenzenesulfonyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}piperidin-4-ol Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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